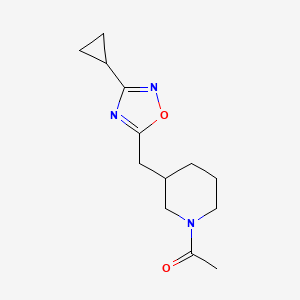

1-(3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of oxadiazole , a five-membered heterocyclic molecule containing two carbon, two nitrogen, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Synthesis Analysis

The synthesis of oxadiazoles has gained momentum due to their versatility in drug discovery . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis

Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .科学研究应用

Medicinal Chemistry

1,3,4-Oxadiazoles serve as essential building blocks in medicinal chemistry. Several drugs incorporate the 1,3,4-oxadiazole moiety, including fenadiazole, zibotentan, and tiodazosin. These compounds exhibit outstanding biological activity and have been explored for various therapeutic purposes. Notably, they are used in the treatment of cancer, hypertension, and other diseases .

a. Organic Light-Emitting Diodes (OLEDs): Researchers have utilized oxadiazoles in OLEDs due to their excellent electron-transport properties. These compounds enhance device efficiency and color purity.

b. Membranes for High-Pressure Mixed-Gas Separation: Oxadiazole-based membranes find use in gas separation processes, particularly for high-pressure applications. Their selectivity and permeability properties contribute to efficient gas separation.

c. Corrosion Inhibitors: 1,3,4-Oxadiazoles exhibit corrosion inhibition properties. They protect metal surfaces from degradation caused by environmental factors, making them valuable in industrial applications.

d. Optoelectronic Devices: The unique electronic structure of oxadiazoles makes them suitable for optoelectronic devices such as sensors, photodetectors, and solar cells.

e. Energetic Materials: Certain oxadiazole derivatives possess energetic properties, making them relevant in the field of explosives and propellants.

f. Metal Ion Sensors: Oxadiazoles can selectively bind to metal ions, making them useful in designing sensors for detecting specific metal species.

Anti-Infective Properties

1,3,4-Oxadiazoles have demonstrated anti-infective activity. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents .

Anti-Cancer Activity

Derivatives of 1,3,4-oxadiazoles exhibit anti-cancer properties. For instance, certain compounds have been tested as VEGFR-2 inhibitors, showing promising results in inhibiting angiogenesis .

Other Pharmacological Activities

Oxadiazoles also display analgesic, anti-inflammatory, anticonvulsant, antihypertensive, anti-HIV, and antidiabetic properties .

作用机制

Target of Action

The primary target of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the peripheral and central nervous system .

Mode of Action

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . The compound’s interaction with its targets leads to changes in cellular signaling pathways, which can result in various physiological effects .

Biochemical Pathways

Given its target, it is likely to influence pathways involvingcholinergic neurotransmission . The downstream effects of these pathways can include changes in heart rate, smooth muscle contraction, and various cognitive functions .

Result of Action

The molecular and cellular effects of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone’s action would depend on the specific physiological context. Given its activity at the M1 receptor, potential effects could include changes in neuronal excitability, alterations in cognitive processes, and modulation of smooth muscle contraction .

属性

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-9(17)16-6-2-3-10(8-16)7-12-14-13(15-18-12)11-4-5-11/h10-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTIRQLSQZDIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2967460.png)

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)